

Application Notes and Protocols for Assessing BMS-986141 Efficacy

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Compound of Interest

Compound Name: BMS-986141

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Introduction

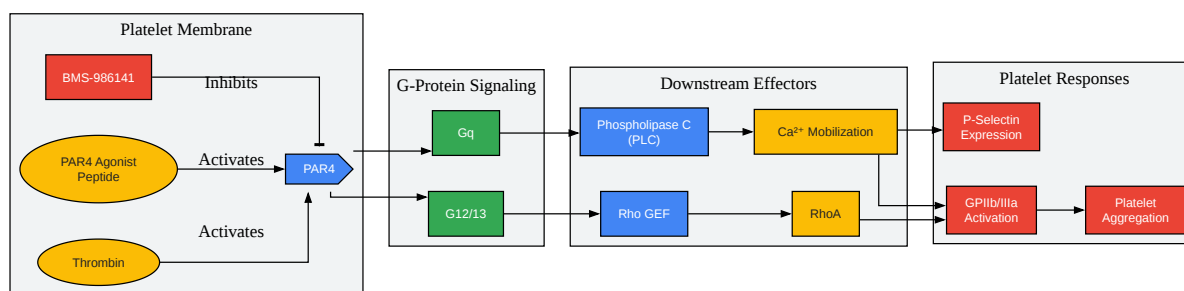
BMS-986141 is a potent and selective, orally bioavailable antagonist of Protease-Activated Receptor 4 (PAR4), a key thrombin receptor on human platelets.^{[1][2]} By inhibiting PAR4, **BMS-986141** effectively reduces platelet activation and aggregation, positioning it as a promising antiplatelet agent for the prevention and treatment of arterial thrombosis.^{[3][4][5]} Unlike broader antiplatelet agents, targeting PAR4 is hypothesized to offer a better safety profile with a lower risk of bleeding, as PAR4 is primarily involved in the stabilization and growth of a thrombus rather than initial hemostasis.^{[3][5]}

These application notes provide detailed protocols for key laboratory techniques to assess the efficacy of **BMS-986141** in a research setting. The described methods include in vitro platelet function assays and an ex vivo thrombosis model.

Mechanism of Action and Signaling Pathway

Thrombin, a critical enzyme in the coagulation cascade, activates platelets through the cleavage of PAR1 and PAR4. While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a slower, more sustained signaling cascade that is crucial for the formation of a stable thrombus.^[6] **BMS-986141** specifically antagonizes PAR4, thereby inhibiting this sustained platelet activation.

The activation of PAR4 by thrombin or a PAR4 agonist peptide (PAR4-AP) initiates downstream signaling primarily through Gq and G12/13 protein-coupled pathways.[6][7] This leads to the activation of phospholipase C (PLC), subsequent mobilization of intracellular calcium, and activation of Rho GTPases.[6][7][8] These events culminate in platelet shape change, granule secretion (including the release of ADP and the surface expression of P-selectin), and the conformational activation of the GPIIb/IIIa receptor, which is essential for platelet aggregation. [8][9]



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BMS-986141 inhibits the PAR4 signaling cascade in platelets.

Data Presentation

The efficacy of **BMS-986141** can be quantified through various in vitro and ex vivo assays. The following tables summarize key quantitative data for **BMS-986141**.

Table 1: In Vitro Inhibition of PAR4-Agonist Peptide (AP)-Induced Platelet Aggregation

| Species | IC50 (nM) | Reference |
|---------|-----------|---|
| Human | 1.8 - 2.2 | [1] [10] [11] |
| Monkey | 1.3 | [1] |

Table 2: Ex Vivo Inhibition of PAR4-AP-Induced Platelet Aggregation in Humans

| BMS-986141 Dose | PAR4-AP Concentration | Inhibition (%) | Time Post-Dose (hours) | Reference |
|-------------------------------|-----------------------|----------------|------------------------|--|
| 75 mg (single dose) | 25-100 μ M | \geq 80% | \geq 24 | [3] [4] [12] |
| 150 mg (single dose) | 25-100 μ M | \geq 80% | \geq 24 | [3] [4] [12] |
| \geq 10 mg (multiple doses) | 12.5 μ M | Complete | 24 | [3] [4] [12] |
| \geq 10 mg (multiple doses) | 25 μ M | Complete | 24 | [3] [4] [12] |

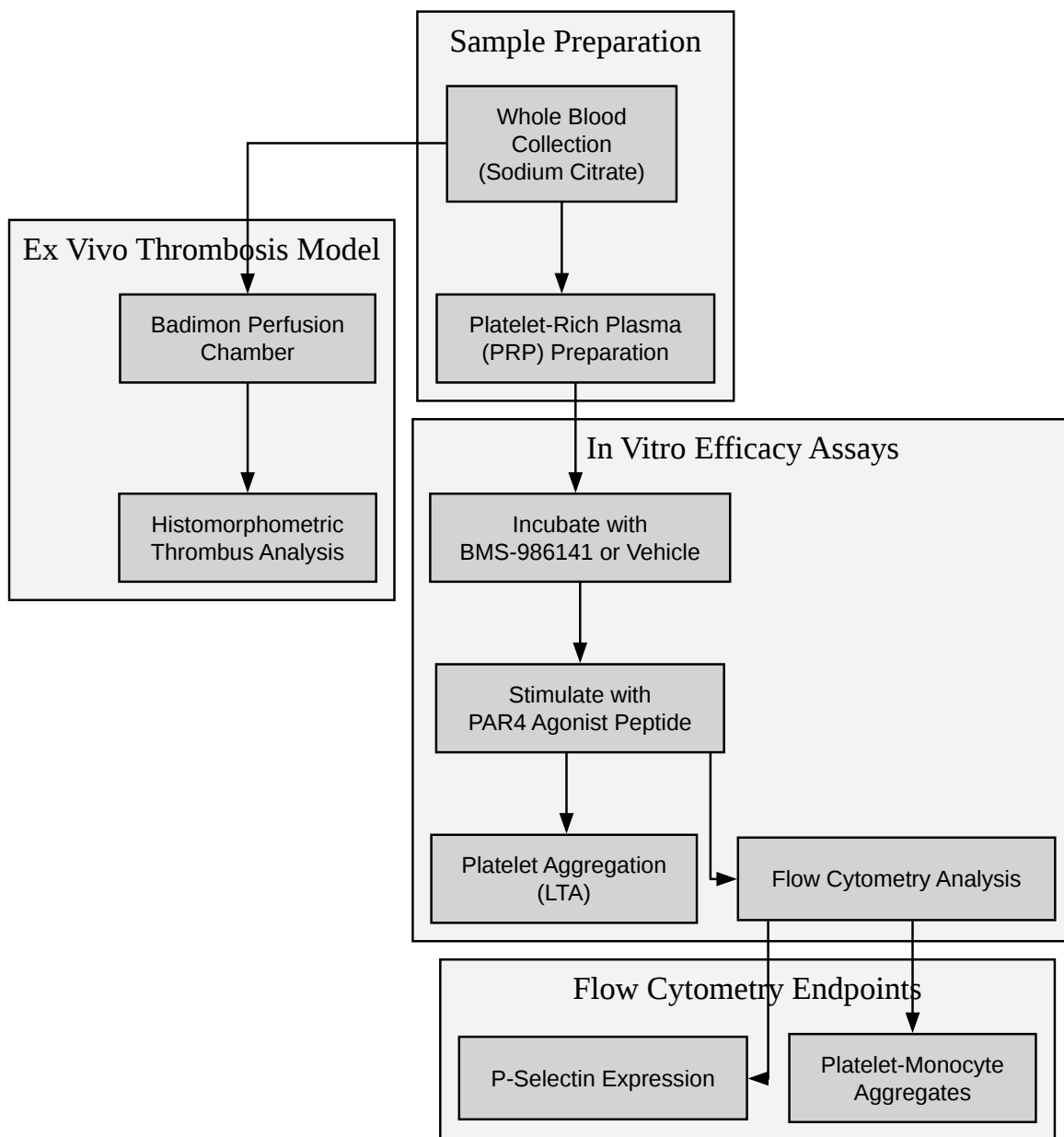
Table 3: Effect of **BMS-986141** on Ex Vivo Thrombus Formation in Humans

| Treatment Group | Shear Condition | Reduction in Thrombus Area (%) | P-value | Reference |
|----------------------------------|-----------------|--------------------------------|---------|----------------------|
| Healthy Volunteers | High | 21 | 0.001 | [13] |
| Patients on Ticagrelor | High | 28 | 0.001 | [13] |
| Patients on Aspirin | High | 23 | 0.018 | [13] |
| Patients on Ticagrelor + Aspirin | High | 24 | ≤0.001 | [13] |

Experimental Protocols

The following are detailed protocols for assessing the efficacy of **BMS-986141**.

Experimental Workflow Overview



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Workflow for assessing the efficacy of **BMS-986141**.

Protocol 1: PAR4-Agonist Induced Platelet Aggregation Assay

This assay measures the ability of **BMS-986141** to inhibit platelet aggregation in platelet-rich plasma (PRP) induced by a PAR4 agonist peptide.

Materials:

- Whole blood collected in 3.2% sodium citrate tubes.
- PAR4 agonist peptide (e.g., AYPGKF-NH₂). A more potent agonist such as A-Phe(4-F)-PGWLVKNG may also be used.[\[14\]](#)
- **BMS-986141** stock solution (in DMSO).
- Vehicle control (DMSO).
- Light Transmission Aggregometer (LTA).
- Platelet-poor plasma (PPP) for blanking.

Procedure:

- PRP Preparation: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[\[15\]](#)
- Platelet Count Adjustment: Adjust the platelet count of the PRP to 200-350 x 10³/μL using autologous PPP.[\[16\]](#)
- Incubation: Pre-incubate the adjusted PRP with various concentrations of **BMS-986141** or vehicle for 15 minutes at 37°C.
- Aggregation Measurement:
 - Transfer the pre-incubated PRP to an aggregometer cuvette with a stir bar.
 - Establish a baseline reading for 1-2 minutes.
 - Add the PAR4 agonist peptide to induce aggregation. The final concentration should be submaximal to allow for the detection of inhibition (e.g., 12.5-100 μM for AYPGKF-NH₂).[\[4\]](#)
[\[12\]](#)

- Record the change in light transmission for 5-10 minutes.
- Data Analysis: Calculate the percentage of maximal aggregation for each concentration of **BMS-986141** relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log concentration of **BMS-986141**.

Protocol 2: P-Selectin Expression Assay by Flow Cytometry

This assay quantifies the expression of P-selectin on the platelet surface, a marker of platelet activation, and assesses the inhibitory effect of **BMS-986141**.

Materials:

- Whole blood collected in 3.2% sodium citrate tubes.
- PAR4 agonist peptide (e.g., AYPGKF-NH2).
- **BMS-986141** stock solution (in DMSO).
- Vehicle control (DMSO).
- Fluorochrome-conjugated antibodies: anti-CD62P (P-selectin) and a platelet-specific marker such as anti-CD41 or anti-CD61.
- Fixation buffer (e.g., 1% paraformaldehyde).
- Flow cytometer.

Procedure:

- Sample Preparation: Dilute whole blood 1:10 in a suitable buffer (e.g., Tyrode's buffer).^[9]
- Incubation: Aliquot the diluted blood into flow cytometry tubes and pre-incubate with various concentrations of **BMS-986141** or vehicle for 15 minutes at room temperature.
- Stimulation and Staining:

- Add the PAR4 agonist peptide to the tubes.
- Immediately add the fluorochrome-conjugated antibodies (anti-CD62P and anti-CD41/61).
- Incubate for 15-20 minutes at room temperature in the dark.[\[9\]](#)
- Fixation: Add fixation buffer to stop the reaction and stabilize the samples.
- Flow Cytometry Analysis:
 - Acquire the samples on a flow cytometer.
 - Gate on the platelet population based on the platelet-specific marker (e.g., CD41-positive events).
 - Determine the percentage of P-selectin positive platelets and the median fluorescence intensity (MFI) of P-selectin expression.
- Data Analysis: Compare the P-selectin expression in **BMS-986141**-treated samples to the vehicle control to determine the extent of inhibition.

Protocol 3: Platelet-Monocyte Aggregate Measurement by Flow Cytometry

This assay measures the formation of aggregates between platelets and monocytes, a sensitive marker of in vivo platelet activation, and the effect of **BMS-986141**.

Materials:

- Whole blood collected in 3.2% sodium citrate or a direct thrombin inhibitor anticoagulant.[\[12\]](#)
[\[17\]](#)
- PAR4 agonist peptide (e.g., AYPGKF-NH₂).
- **BMS-986141** stock solution (in DMSO).
- Vehicle control (DMSO).

- Fluorochrome-conjugated antibodies: anti-CD14 (monocyte marker) and a platelet-specific marker (e.g., anti-CD42a or anti-CD41).[\[12\]](#)[\[17\]](#)
- Red blood cell lysis buffer.
- Fixation buffer.
- Flow cytometer.

Procedure:

- Incubation and Stimulation:
 - Aliquot whole blood into flow cytometry tubes.
 - Pre-incubate with **BMS-986141** or vehicle.
 - Stimulate with PAR4 agonist peptide.
- Staining: Add the fluorochrome-conjugated antibodies (anti-CD14 and anti-CD42a/41) and incubate for 15-20 minutes at room temperature.
- Lysis and Fixation:
 - Lyse the red blood cells using a lysis buffer.
 - Fix the samples.
- Flow Cytometry Analysis:
 - Acquire the samples on a flow cytometer.
 - Gate on the monocyte population based on forward and side scatter properties and CD14 expression.[\[13\]](#)
 - Within the monocyte gate, quantify the percentage of cells that are also positive for the platelet marker (e.g., CD42a), representing platelet-monocyte aggregates.[\[12\]](#)[\[17\]](#)

- Data Analysis: Calculate the reduction in platelet-monocyte aggregate formation in the presence of **BMS-986141** compared to the vehicle control.

Protocol 4: Ex Vivo Thrombosis Model (Badimon Perfusion Chamber)

This model assesses the effect of **BMS-986141** on thrombus formation under controlled rheological conditions that mimic blood flow in arteries.

Materials:

- Badimon perfusion chamber.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)
- Thrombogenic substrate (e.g., porcine aortic tunica media).[\[19\]](#)[\[21\]](#)
- Peristaltic pump.
- Native (non-anticoagulated) whole blood from subjects treated with **BMS-986141** or placebo.
- Microscope with image analysis software.

Procedure:

- Chamber Preparation: Prepare the Badimon perfusion chamber with the thrombogenic substrate.
- Blood Perfusion:
 - Draw native whole blood from the subject directly through the perfusion chamber at defined shear rates (e.g., low and high shear to mimic venous and arterial flow, respectively).[\[19\]](#)
 - The perfusion is typically carried out for a set period (e.g., 5-10 minutes).
- Thrombus Fixation and Sectioning:
 - After perfusion, fix the thrombogenic substrate with the formed thrombus.

- Embed, section, and stain the substrate for histological analysis.
- Histomorphometric Analysis:
 - Capture images of the thrombus sections under a microscope.
 - Use image analysis software to quantify the thrombus area.[19]
- Data Analysis: Compare the mean thrombus area in subjects treated with **BMS-986141** to those who received placebo to evaluate the antithrombotic efficacy.

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